molecular formula C9H15NO B14861388 2-(2-Methylprop-2-en-1-yl)piperidin-3-one

2-(2-Methylprop-2-en-1-yl)piperidin-3-one

Cat. No.: B14861388
M. Wt: 153.22 g/mol
InChI Key: OOGNRPYSRFMZRN-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-en-1-yl)piperidin-3-one is a compound belonging to the class of piperidinones, which are six-membered nitrogen-containing heterocycles. These compounds are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-en-1-yl)piperidin-3-one can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced synthetic intermediates and multi-step procedures. These methods often rely on the hydrogenation of unsaturated δ-lactams and oxidation of piperidines . the tedious multi-step preinstallation of such backbone structures, as well as the strong reductive or oxidative conditions, can severely hamper the application of these methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-en-1-yl)piperidin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include multi-substituted piperidines and medicinally relevant compounds .

Scientific Research Applications

2-(2-Methylprop-2-en-1-yl)piperidin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-en-1-yl)piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Methylprop-2-en-1-yl)piperidin-3-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylprop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)piperidin-3-one

InChI

InChI=1S/C9H15NO/c1-7(2)6-8-9(11)4-3-5-10-8/h8,10H,1,3-6H2,2H3

InChI Key

OOGNRPYSRFMZRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C(=O)CCCN1

Origin of Product

United States

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